

# 1-Cyclohexene-1-carboxylic acid molecular structure and formula

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## Compound of Interest

Compound Name: 1-Cyclohexene-1-carboxylic acid

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An In-depth Technical Guide to **1-Cyclohexene-1-carboxylic Acid**: Molecular Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of **1-cyclohexene-1-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental structure, physicochemical properties, synthesis, spectroscopic characterization, and known biological roles.

## Molecular Structure and Formula

**1-Cyclohexene-1-carboxylic acid** is an organic compound featuring a six-membered carbon ring with a single double bond (a cyclohexene ring) and a carboxylic acid functional group attached to one of the unsaturated carbons. It is classified as an alpha,beta-unsaturated monocarboxylic acid.<sup>[1][2]</sup>

The fundamental identifiers and structural details of the molecule are summarized below.

Identifier	Value
IUPAC Name	cyclohexene-1-carboxylic acid[1][3]
CAS Number	636-82-8[4][5][6]
Chemical Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub> [1][3][4]
Molecular Weight	126.15 g/mol [4][5][7]
SMILES String	OC(=O)C1=CCCCC1[5][8]
InChI	1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H,8,9)[3][5]
InChIKey	NMEZJSDUZQOPFE-UHFFFAOYSA-N[3][5]

The structure consists of a planar carboxyl group attached to the sp<sup>2</sup> hybridized carbon of the cyclohexene ring. The ring itself adopts a half-chair conformation to minimize steric strain.

## Physicochemical Properties

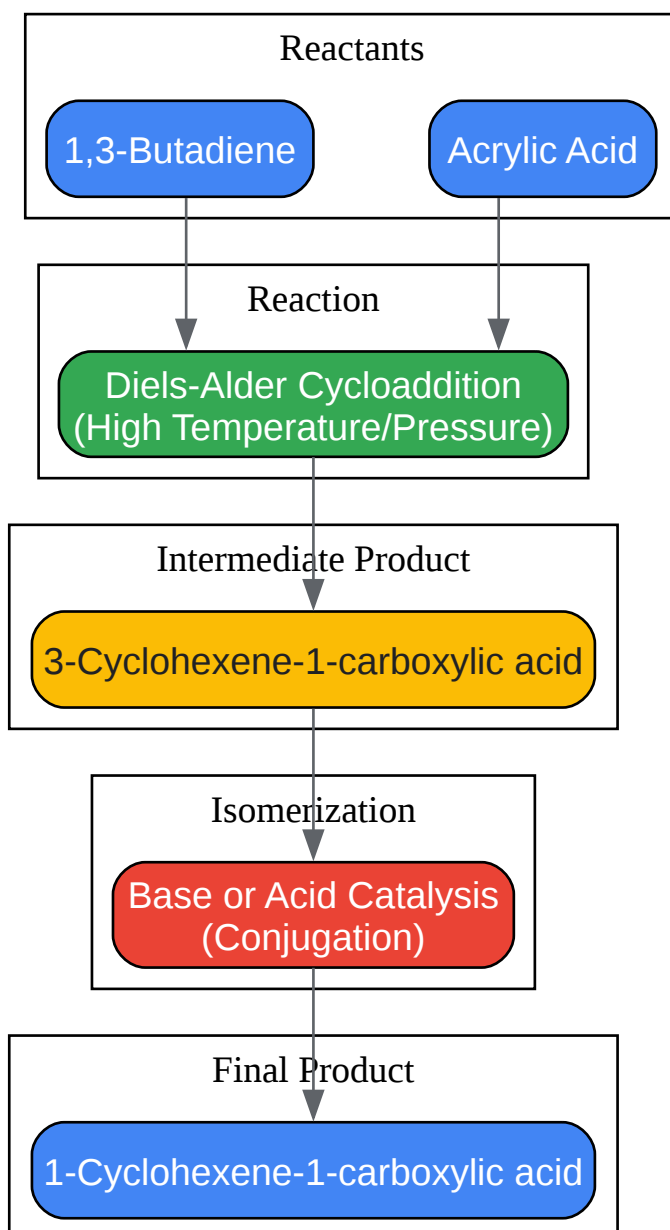
**1-Cyclohexene-1-carboxylic acid** is a white to light yellow, low-melting crystalline solid at room temperature.[2][5][9] Its key physical and chemical properties are compiled from various sources.

Property	Value	Reference(s)
Physical Form	Solid, white to light yellow crystalline	[2][5][9]
Melting Point	35-39 °C	[2][5][7]
Boiling Point	133-135 °C at 14 mmHg	[2][5][7]
Density	1.101 g/mL at 25 °C	[5][7]
Water Solubility	0.7 g/L at 20 °C	[2][10]

## Synthesis and Biological Role

## Synthesis Pathway

A common and effective method for synthesizing cyclohexene-based structures is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.<sup>[11][12]</sup> For a related isomer, 3-cyclohexene-1-carboxylic acid, the reaction involves 1,3-butadiene (the diene) and acrylic acid (the dienophile).<sup>[11]</sup> Subsequent isomerization can yield the more thermodynamically stable **1-cyclohexene-1-carboxylic acid**, where the double bond is conjugated with the carboxyl group.



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A generalized workflow for the synthesis of **1-cyclohexene-1-carboxylic acid**.

## Biological Role: Anaerobic Metabolism of Benzoic Acid

**1-Cyclohexene-1-carboxylic acid** is not typically associated with intracellular signaling pathways in mammals. However, it is a known intermediate in the anaerobic decomposition of benzoic acid by methanogenic consortia of bacteria.[2][3][5][13] In this metabolic pathway, benzoic acid is first reduced to cyclohexanecarboxylic acid, which is then dearomatized. **1-Cyclohexene-1-carboxylic acid** has been identified as a key intermediate in this process before the cyclohexene ring is cleaved to form various volatile fatty acids.[3][5]



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Metabolic pathway of benzoic acid showing the role of the target molecule.

## Spectroscopic Characterization

The structure of **1-cyclohexene-1-carboxylic acid** can be confirmed using various spectroscopic techniques. The expected data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry are summarized below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$ NMR	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Vinyl H	~7.0-7.2	Broad Singlet	1H	=C-H
Allylic H	~2.2-2.4	Multiplet	4H	-CH <sub>2</sub> -C=
Aliphatic H	~1.6-1.8	Multiplet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -
Carboxyl H	>12.0	Broad Singlet	1H	-COOH

<sup>13</sup> C NMR	Chemical Shift (δ, ppm)	Assignment
Carboxyl C	~173	C=O
Quaternary C	~138	C-COOH
Vinyl C	~130	=C-H
Allylic C	~25, ~28	CH <sub>2</sub> -C=
Aliphatic C	~21, ~22	CH <sub>2</sub> -CH <sub>2</sub>

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary based on solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum is characterized by the distinct absorptions of the carboxylic acid and the alkene functional groups.[\[14\]](#)[\[15\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3300-2500	Strong, Very Broad	O-H Stretch	Carboxylic Acid
3100-3000	Medium	=C-H Stretch	Alkene
3000-2850	Medium	C-H Stretch	Alkane
1760-1690	Strong, Sharp	C=O Stretch	α,β-Unsaturated Carboxylic Acid
1650-1600	Medium	C=C Stretch	Alkene
1320-1210	Strong	C-O Stretch	Carboxylic Acid
950-910	Medium, Broad	O-H Bend (out-of-plane)	Carboxylic Acid

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

m/z Value	Interpretation
126	$[M]^+$ , Molecular Ion
111	$[M-CH_3]^+$
97	$[M-C_2H_5]^+$ or $[M-CHO]^+$
81	$[M-COOH]^+$ , Loss of carboxyl group
79	Cyclohexadienyl cation

Note: Fragmentation patterns are predicted based on the structure. The base peak may vary. Data is available on the NIST WebBook.[\[16\]](#)[\[17\]](#)

## Experimental Protocols

### Synthesis: Diels-Alder and Isomerization

Objective: To synthesize **1-cyclohexene-1-carboxylic acid** from 1,3-butadiene and acrylic acid.

Materials:

- 1,3-butadiene, condensed
- Acrylic acid, inhibitor-free
- Toluene or Xylene
- Catalytic amount of a strong base (e.g., Sodium ethoxide) or acid (e.g., p-Toluenesulfonic acid) for isomerization
- High-pressure reaction vessel
- Standard glassware for extraction and distillation

#### Procedure:

- Cycloaddition: In a high-pressure reactor, charge acrylic acid and the chosen solvent (e.g., toluene). Cool the reactor to a low temperature (e.g., -78 °C) and add condensed 1,3-butadiene.
- Seal the reactor and allow it to warm to room temperature before heating to approximately 150-200 °C for several hours.
- Monitor the reaction progress via GC-MS or TLC until the consumption of reactants is complete. The primary product at this stage is 3-cyclohexene-1-carboxylic acid.[\[11\]](#)
- Isomerization: Cool the reaction mixture. Add a catalytic amount of a base or acid to the crude product solution.
- Heat the mixture to reflux and monitor the isomerization by GC-MS or NMR until **1-cyclohexene-1-carboxylic acid** is the major component.[\[11\]](#)
- Purification: After cooling, neutralize the catalyst if necessary. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane/ethyl acetate.

## Characterization Protocols

#### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of purified **1-cyclohexene-1-carboxylic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C spectra on a 300 MHz or higher field NMR spectrometer.
- Process the data (Fourier transform, phase correction, and baseline correction).
- Integrate the proton signals and assign peaks based on their chemical shifts, multiplicities, and coupling constants.

#### FT-IR Spectroscopy (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[18]
- Place the mixture into a pellet-pressing die and apply pressure (e.g., 8-10 tons) for several minutes to form a transparent or translucent disc.
- Place the KBr disc in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ . [18]

#### Mass Spectrometry (Electron Ionization):

- Prepare a dilute solution of the sample (~10-100  $\mu\text{g/mL}$ ) in a volatile organic solvent such as methanol or acetonitrile.[19]
- Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a GC inlet for GC-MS analysis.
- Acquire the mass spectrum using standard EI conditions (e.g., 70 eV ionization energy).
- Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. [20]

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